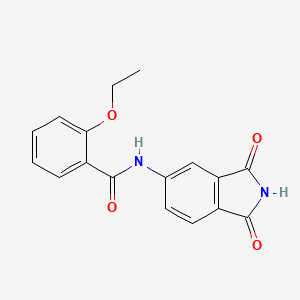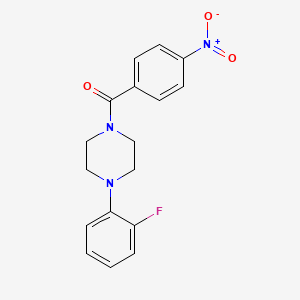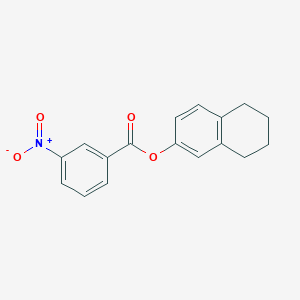
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-ethoxybenzamide, also known as Compound 1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoindoline-1,3-diones, which have been shown to possess various biological activities. In
Aplicaciones Científicas De Investigación
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-ethoxybenzamide 1 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-ethoxybenzamide 1 has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy. In inflammation research, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-ethoxybenzamide 1 has been shown to reduce the production of inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage. In neurodegenerative disorder research, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-ethoxybenzamide 1 has been shown to protect neurons from oxidative stress and apoptosis, suggesting its potential as a neuroprotective agent.
Mecanismo De Acción
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-ethoxybenzamide 1 exerts its biological activity through various mechanisms of action. In cancer cells, it has been shown to inhibit the activity of topoisomerase IIα, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. It has also been found to inhibit the activity of histone deacetylases, enzymes that regulate gene expression, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. In inflammation and neurodegenerative disorders, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-ethoxybenzamide 1 has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-ethoxybenzamide 1 has been found to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to induce cell cycle arrest at the G2/M phase and apoptosis, leading to the inhibition of cell growth and proliferation. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy, leading to enhanced cancer cell death. In inflammation and neurodegenerative disorders, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-ethoxybenzamide 1 has been shown to reduce the production of inflammatory cytokines and chemokines, leading to reduced inflammation and tissue damage. It has also been found to protect neurons from oxidative stress and apoptosis, leading to enhanced neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-ethoxybenzamide 1 has several advantages for lab experiments, including its high yield and purity, its well-defined structure, and its proven biological activity. However, it also has some limitations, including its limited solubility in aqueous solutions, which may require the use of organic solvents for in vitro experiments. It also has limited bioavailability, which may require the use of prodrugs or drug delivery systems for in vivo experiments.
Direcciones Futuras
There are several future directions for the research and development of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-ethoxybenzamide 1. One direction is to further optimize the synthesis method to improve yield and purity and reduce the use of hazardous reagents. Another direction is to explore the potential therapeutic applications of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-ethoxybenzamide 1 in other diseases, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to elucidate the molecular mechanisms of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-ethoxybenzamide 1 and to identify its molecular targets. Finally, the development of prodrugs or drug delivery systems may enhance the bioavailability and efficacy of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-ethoxybenzamide 1 in vivo.
Métodos De Síntesis
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-ethoxybenzamide 1 can be synthesized through a multistep process involving the reaction of 2-ethoxybenzoic acid with phthalic anhydride, followed by the reduction of the resulting product with sodium borohydride. The final step involves the reaction of the resulting intermediate with ethyl chloroformate to yield N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-ethoxybenzamide 1. This method has been optimized for high yield and purity, making it suitable for large-scale production.
Propiedades
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-2-23-14-6-4-3-5-12(14)16(21)18-10-7-8-11-13(9-10)17(22)19-15(11)20/h3-9H,2H2,1H3,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLCNCWYYOIFRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201909 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-ethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5703804.png)
![methyl {[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5703814.png)

![1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B5703826.png)
![N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5703834.png)

![N,N-dimethyl-4-[3-(4-phenyl-1-piperazinyl)-1-propen-1-yl]aniline](/img/structure/B5703849.png)
![methyl [5-(2-methoxy-2-oxoethoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5703857.png)


![6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5703869.png)
![3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5703878.png)
![1-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,4-diazepane](/img/structure/B5703883.png)
